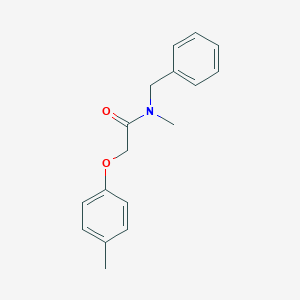![molecular formula C21H21N3O2S2 B295201 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as ADTP, is a novel thieno[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential scientific research applications. ADTP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a unique mechanism of action that involves the inhibition of DNA polymerase activity, which results in the inhibition of DNA replication and cell division. 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to induce DNA damage, which can lead to cell death in cancer cells. The mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is still being studied, but it has been found to be different from other thieno[2,3-d]pyrimidine derivatives.
Biochemical and Physiological Effects:
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the ability to cross the blood-brain barrier. 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to have anti-inflammatory properties and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a number of advantages for use in lab experiments, including its high purity and yield, its unique mechanism of action, and its ability to cross the blood-brain barrier. However, there are also limitations to the use of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Future Directions
There are many potential future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, including its use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, its use as a fluorescent probe for the detection of DNA damage, and its use as a tool for studying the role of DNA damage in aging and cancer. Further research is needed to fully understand the mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 3-allylthiophene-2-carboxaldehyde with 2-mercapto-N-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl)acetamide to form the intermediate compound, which is then cyclized with 2-methylthio-4(3H)-pyrimidinone to form the final product. The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been optimized to yield high purity and yield.
Scientific Research Applications
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential scientific research applications, including its use as a fluorescent probe for the detection of DNA damage, its ability to inhibit the growth of cancer cells, and its potential as a therapeutic agent for the treatment of Alzheimer's disease. 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been used as a tool for studying the role of DNA damage in aging and cancer.
properties
Molecular Formula |
C21H21N3O2S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-9-24-20(26)17-11-14(2)28-19(17)22-21(24)27-13-18(25)23-10-8-15-6-4-5-7-16(15)12-23/h3-7,11H,1,8-10,12-13H2,2H3 |
InChI Key |
LFDXUPQKLXKCKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295132.png)
![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)
